molecular formula C13H12 B14671150 Methylacenaphthene CAS No. 36541-21-6

Methylacenaphthene

Cat. No.: B14671150
CAS No.: 36541-21-6
M. Wt: 168.23 g/mol
InChI Key: XSRADQOBRZHEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylacenaphthene (C₁₃H₁₂) is a methyl-substituted derivative of acenaphthene (C₁₂H₁₀), a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings bridged by a five-membered aliphatic moiety. The addition of a methyl group (-CH₃) to acenaphthene enhances its molecular weight and modifies its physicochemical properties, such as boiling point, solubility, and environmental persistence. This compound is commonly identified in coal tar, coal tar pitch, and petroleum-derived mixtures, often alongside other PAHs like naphthalene, fluorene, and dibenzofuran . Its structural analogs include acenaphthylene (a dehydrogenated form) and higher methylated derivatives (e.g., C₂- and C₃-acenaphthenes), which differ in the number and position of methyl substituents .

Properties

CAS No.

36541-21-6

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-methyl-1,2-dihydroacenaphthylene

InChI

InChI=1S/C13H12/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-7,9H,8H2,1H3

InChI Key

XSRADQOBRZHEOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylacenaphthene can be synthesized through various methods. One common approach involves the reductive alkylation of acenaphthene with methyl iodide. This reaction typically requires a reducing agent such as sodium or lithium in the presence of ammonia . Another method involves the formylation of acenaphthene at position 5 using dichloromethyl methyl ether and titanium(IV) chloride, followed by Wolff-Kishner reduction and dehydrogenation to yield 5-methylacenaphthylene .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation of acenaphthene using oxidizing agents such as potassium permanganate or chromic acid. The resulting acenaphthenequinone can then be further processed to introduce the methyl group through various alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methylacenaphthene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid

    Reducing Agents: Sodium, lithium, ammonia

    Alkylating Agents: Methyl iodide, dichloromethyl methyl ether

Major Products Formed

    Oxidation: Acenaphthenequinone

    Reduction: Acenaphthylene

    Substitution: Various functionalized acenaphthene derivatives

Mechanism of Action

The mechanism by which methylacenaphthene exerts its effects involves its interaction with various molecular targets and pathways. The methyl group enhances the reactivity of the acenaphthene core, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, such as radical anions, which can further react with other molecules to produce desired products .

Comparison with Similar Compounds

Acenaphthene and Acenaphthylene

Structural and Chemical Differences :

  • Acenaphthylene (C₁₂H₈) : An aromatic analog of acenaphthene, lacking two hydrogen atoms to form a conjugated double bond system.
  • Methylacenaphthene (C₁₃H₁₂) : Retains the saturated structure of acenaphthene but includes a methyl group, increasing its hydrophobicity and molecular weight (168.23 g/mol vs. 154.21 g/mol for acenaphthene) .

Environmental Occurrence :

  • In coal tar pitch, this compound is less abundant (0.5% in GC/MS analyses) compared to acenaphthene (9.9%) . This suggests lower volatility or preferential degradation pathways for the methylated form.
  • Acenaphthylene is more reactive due to its aromaticity, making it a precursor in combustion-derived PAH formation .

Table 1: Key Properties of Acenaphthene and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated)
Acenaphthene C₁₂H₁₀ 154.21 279–281
Acenaphthylene C₁₂H₈ 152.19 265–267
This compound C₁₃H₁₂ 168.23 290–295

Methylnaphthalenes and Related PAHs

Methylnaphthalenes (e.g., 1-methylnaphthalene and 2-methylnaphthalene) share structural similarities with this compound but differ in ring connectivity:

  • Volatility : Methylnaphthalenes (boiling point ~240–245°C) are more volatile than this compound (~290–295°C) due to their smaller bicyclic structure .
  • Environmental Behavior : this compound’s lower volatility enhances its persistence in soils and sediments compared to methylnaphthalenes, which are more prone to atmospheric evaporation .
  • Isomerism : this compound exhibits positional isomerism (e.g., 1-, 2-, or 5-methyl substitution), similar to methylnaphthalenes, though its isomers are less frequently resolved in environmental analyses .

Table 2: Comparison with Methylnaphthalenes

Compound Molecular Formula Detected Isomers (Coal Tar Pitch) % Abundance (Sample)
1-Methylnaphthalene C₁₁H₁₀ 2 22.0%
2-Methylnaphthalene C₁₁H₁₀ 2 22.0%
This compound C₁₃H₁₂ 1 0.5%

Higher Methylated Derivatives (C₂- and C₃-Acenaphthenes)

C₂-Acenaphthene (dithis compound, C₁₄H₁₄) and C₃-Acenaphthene (trithis compound, C₁₅H₁₆) represent progressively methylated forms:

  • For example, trithis compound (C₁₅H₁₆) has a molecular weight of 196.29 g/mol, compared to 168.23 g/mol for this compound .
  • Isomer Complexity : C₂-Acenaphthene can exist as six structural isomers, while C₃-Acenaphthene may have over ten isomers, complicating analytical detection .

Table 3: Methylation Series of Acenaphthene

Compound Molecular Formula Molecular Weight (g/mol) Isomer Count
Acenaphthene C₁₂H₁₀ 154.21 1
This compound C₁₃H₁₂ 168.23 3–4
C₂-Acenaphthene C₁₄H₁₄ 182.26 6
C₃-Acenaphthene C₁₅H₁₆ 196.29 ≥10

Research Findings and Implications

  • Environmental Presence : this compound is a trace component in coal tar pitch but serves as a marker for moderate-temperature combustion processes .
  • Analytical Challenges : Co-elution with benzindan and other PAHs in gas chromatography necessitates advanced techniques like high-resolution mass spectrometry for accurate identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.